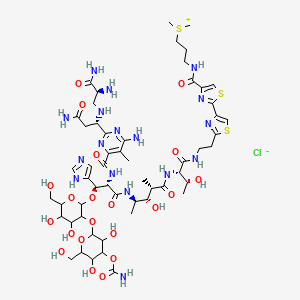

![molecular formula C14H17N3O2S B1345302 Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 910037-27-3](/img/structure/B1345302.png)

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds are of significant interest due to their pharmacological properties and potential therapeutic applications.

Synthesis Analysis

The synthesis of related thienopyrimidine derivatives has been explored in various studies. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used as a starting material to synthesize new pyridothienopyrimidine derivatives through reactions with phenylisothiocyanate and subsequent cyclization under different conditions . Another approach involved a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, which streamlines the synthesis process by reducing the number of steps and simplifying purification .

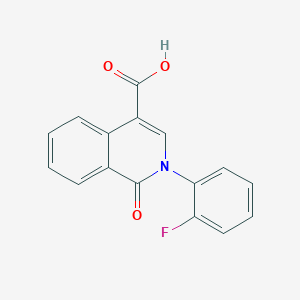

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is characterized by the presence of a thiophene ring fused to a pyrimidine ring. The structural confirmation of synthesized compounds is typically achieved using techniques such as NMR, infrared spectroscopy, mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

Thienopyrimidine derivatives exhibit a range of chemical reactivity. For example, ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate reacted with various hydrazines to produce modified thieno[2,3-d]pyrimidines and thieno[2,3-d:4,5-d]dipyrimidin-4-ones . These reactions often involve hydrolysis, hydrazone formation, and displacement reactions to introduce different substituents onto the thienopyrimidine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. The specific properties of Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate are not detailed in the provided papers, but similar compounds have been synthesized and characterized to understand their potential as pharmacophores .

Relevant Case Studies

While the provided papers do not mention specific case studies involving Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate, they do discuss the synthesis and potential applications of related compounds. For instance, certain thienopyrimidine derivatives have been evaluated as dual-action hypoglycemic agents, activating both glucokinase (GK) and PPARγ, demonstrating significant efficacy in lowering glucose levels in mice . These findings suggest that thienopyrimidine derivatives, including Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate, may have potential therapeutic applications.

科学研究应用

Synthesis of Novel Heterocyclic Compounds

Research has shown that derivatives of Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate are key intermediates in the synthesis of diverse heterocyclic structures. For instance, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involves reactions of Ethyl 1-amino derivatives with benzoyl isothiocyanate, leading to cyclization to various thioxo derivatives. These cyclization products are further converted into chloro derivatives, showcasing the compound's versatility in synthesizing complex heterocyclic systems (Paronikyan et al., 2016).

Development of Antimicrobial Agents

The antimicrobial properties of derivatives synthesized from Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate have been explored, with some compounds exhibiting significant antistaphylococcal activity. This is evident in studies where 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones were synthesized and tested for their antibacterial properties, highlighting the potential for developing new antimicrobial agents from this chemical framework (Kostenko et al., 2008).

属性

IUPAC Name |

ethyl 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-2-19-14(18)10-3-6-17(7-4-10)13-12-11(5-8-20-12)15-9-16-13/h5,8-10H,2-4,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEGYEOZJHWLKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640414 |

Source

|

| Record name | Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate | |

CAS RN |

910037-27-3 |

Source

|

| Record name | Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

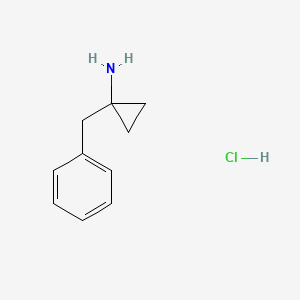

![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)

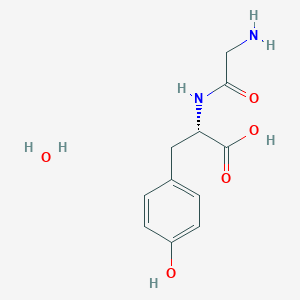

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

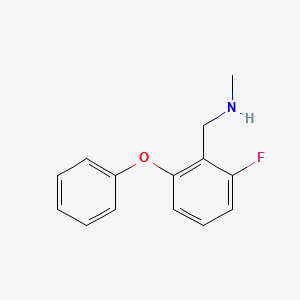

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)